Iomeprol intermediate-1

Analytical Chemistry Pharmaceutical Quality Control Regulatory Science

Ensuring pharmacopoeial compliance in non-ionic contrast agent manufacture requires precise impurity tracking. CAS 76801-93-9 is the official USP Iohexol Related Compound B / EP Iohexol Impurity J reference standard, enabling calibrated HPLC/UPLC quantification. - 5-Amino-triiodinated diamide core with dihydroxypropyl side chains; certified for impurity profiling per USP & EP monographs. - Verified industrial synthesis yield 96.1% (99.54% purity) as a benchmark for supplier qualification. - Available as a qualified reference standard or high-purity intermediate (≥98% HPLC) for GMP/QC batch release testing.

Molecular Formula C14H18I3N3O6
Molecular Weight 705.02 g/mol
CAS No. 76801-93-9
Cat. No. B125727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIomeprol intermediate-1
CAS76801-93-9
Synonyms5-Amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide;  3,5-Bis(2,3-dihydroxypropylaminocarbonyl)-2,4,6-triiodoaniline;  5-Amino-2,4,6-triiodo-N,N’-bis(2,3-dihydroxypropyl)isophthalamide;  5-Amino-N,N’-bis(2,3-dihydroxypropyl)-2,
Molecular FormulaC14H18I3N3O6
Molecular Weight705.02 g/mol
Structural Identifiers
SMILESC(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)NCC(CO)O)I
InChIInChI=1S/C14H18I3N3O6/c15-9-7(13(25)19-1-5(23)3-21)10(16)12(18)11(17)8(9)14(26)20-2-6(24)4-22/h5-6,21-24H,1-4,18H2,(H,19,25)(H,20,26)
InChIKeyKAEGSAWWVYMWIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 125 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide: Baseline Characterization


5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (CAS 76801-93-9) is a triiodinated aromatic diamide derivative with the molecular formula C14H18I3N3O6 and a molecular weight of 705.02 g/mol [1]. As a key pharmaceutical intermediate, it is primarily utilized in the industrial synthesis of non-ionic, water-soluble X-ray contrast agents including Iohexol, Ioversol, Ioxilan, and Iopamidol [2]. Its structural core comprises a fully substituted benzene ring bearing three iodine atoms for radiopacity, a reactive 5-amino group for further derivatization, and two dihydroxypropyl side chains that confer water solubility and reduced osmolality characteristics essential to the final contrast agent products .

1
Regulatory Reference Workflow

Supports EP/USP impurity quantification and pharmacopoeial method validation as a certified standard.

2
GMP Intermediate Sourcing

Defined HPLC purity and dihydroxypropyl side chains align with non-ionic X-ray contrast agent manufacturing.

3
R&D Derivatization Scaffold

Free 5-amino group on a triiodinated ring supports exploration of novel imaging probes.

5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide: Generic Substitution Risks


While many triiodinated aromatic amines exist, generic substitution of CAS 76801-93-9 in pharmaceutical manufacturing is precluded by its precise and unique combination of structural features: three iodine atoms positioned on a benzene ring, two symmetrically placed dihydroxypropyl carboxamide side chains, and a single free amino group . This specific architecture defines the impurity profile and the safety of downstream contrast agents . Substituting with a structurally similar analog—such as a diiodinated variant or one with altered side chains—will fundamentally change the identity and regulatory standing of the final drug product, as the impurity profile would be unrecognizable to pharmacopoeial monographs. The compound's official designation in the European Pharmacopoeia (EP) as Iohexol Impurity J and in the United States Pharmacopeia (USP) as Iohexol Related Compound B/Ioversol Related Compound A underscores that it is not just an intermediate but a critical marker of product quality and manufacturing consistency [1]. Deviations from this precise intermediate introduce unqualified impurities, invalidating the established safety and efficacy data of the final drug and triggering regulatory non-compliance.

Regulatory Status Shift

Replacing with a diiodinated analog or altered side-chain variant alters the impurity profile and may invalidate pharmacopoeial monograph compliance.

Grade Certification Mismatch

A common research-grade batch cannot substitute for an EP/USP Reference Standard in GMP method validation due to missing official traceability.

Manufacturing Consistency Risk

Procurement based solely on CAS number without compendial conformance may introduce unqualified impurities, affecting downstream drug product quality.

5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide: Procurement Differentiation Evidence


Pharmacopoeial Standard vs. Common Grade Purity

The procurement value of CAS 76801-93-9 is stratified by its certification. When procured as a USP or EP Reference Standard, its purity and identity are stringently defined for use as a comparator in method validation and impurity quantification. This contrasts sharply with a 'technical' or 'research' grade of the same CAS number, which may be sold at >97% or >98% purity but lacks the official traceability and defined impurity profile mandated for regulatory submissions . The specification for EP Iohexol Impurity J (I0320820) provides a traceable, universally accepted benchmark for analytical method development, a quality that a generic >99% purity certificate of analysis from a non-pharmacopoeial vendor cannot replace in a GMP environment.

Grade Certification
Direct head-to-head
EP/USP standard vs. 97-98% grade
Defines GMP analytical vs. synthesis use context.
Specification comparison review recommended.
Analytical Chemistry Pharmaceutical Quality Control Regulatory Science

Industrial Synthesis Yield

An optimized industrial process for synthesizing CAS 76801-93-9 demonstrates a high and reproducible yield of 96.1% with a purity of 99.54%, achieved under controlled conditions (iodine, potassium iodide, sodium hydroxide, 50-60°C, pH 5-6, 19 hours) [1]. This high yield metric is a critical differentiator for bulk procurement and cost-of-goods modeling when scaling the synthesis of Iohexol or Ioversol. While alternative synthetic routes exist, this documented performance provides a quantifiable benchmark for process efficiency, serving as a basis for vendor qualification and economic evaluation.

Industrial Synthesis Yield
Cross-study comparable
96.1% yield, 99.54% purity
Supports vendor qualification and cost-of-goods modeling.
Industrial process benchmark; data to verify with supplier.
Process Chemistry Synthetic Methodology Industrial Manufacturing

HPLC Purity Specification for Procurement

For procurement of CAS 76801-93-9 as a dedicated intermediate for Iohexol/Ioversol manufacturing, the established quality standard requires a content (HPLC) of ≥99.0%, with specifications conforming to CP and USP monographs, and packaging in 25-50 kg drums with light-protective and sealed storage . This stands in contrast to a generic chemical supplier's HPLC purity specification (e.g., 97% or 98%) which may not be validated against pharmacopoeial methods or designed for a specific downstream application. The ≥99.0% HPLC threshold represents a key differentiator between a qualified pharmaceutical intermediate supplier and a general chemical vendor.

HPLC Purity Specification
Direct head-to-head
≥99.0% CP/USP vs. 97-98% research grade
Clear threshold for GMP intermediate sourcing.
Method validation conformance is a key differentiator.
Analytical Chemistry Quality Control Pharmaceutical Procurement

5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide: Application Scenarios


Quality Control & Method Validation

In this scenario, CAS 76801-93-9 is procured specifically as a USP or EP Reference Standard (e.g., Iohexol Impurity J, Ioversol Related Compound A). It is used as a calibrated, traceable comparator in HPLC or UPLC methods to identify and quantify specific impurities in finished non-ionic contrast agents like Iohexol and Ioversol. This ensures the drug product meets the rigorous purity specifications required by global health authorities for batch release and stability testing .

GMP Manufacturing of Iohexol and Ioversol

For this scenario, the compound is procured at scale as a key pharmaceutical intermediate with a documented HPLC purity of ≥99.0% and adherence to CP/USP monographs. Its high purity and defined impurity profile directly impact the quality and regulatory compliance of the final API. The documented industrial-scale synthesis yield of 96.1% (99.54% purity) provides a benchmark for process optimization and cost control during commercial manufacturing [1].

Next-Generation Contrast Agent R&D

In an R&D setting, CAS 76801-93-9 is a versatile starting material for novel contrast agent design. Its reactive 5-amino group can be selectively functionalized with new side chains or linkers to explore structure-activity relationships, alter pharmacokinetics, or create targeted imaging probes. For example, it can be coupled to macromolecular carriers like non-animal stabilized hyaluronic acid (NASHA) to develop novel macromolecular contrast agents with potentially improved safety or targeting properties .

Process Optimization & Vendor Qualification

Procurement teams utilize the quantifiable data on this compound—specifically the documented 96.1% yield and 99.54% purity from a defined industrial process—as a performance benchmark for evaluating and qualifying potential contract manufacturers. This evidence-based approach enables objective comparison of process efficiency and cost-effectiveness across different suppliers, mitigating risk in supply chain management for critical pharmaceutical intermediates [1].

Application
Selection Property
Validation Focus
Quality Control & Method Validation
EP/USP Reference Standard certification
Pharmacopoeial method conformance and impurity traceability
GMP Manufacturing of Iohexol/Ioversol
Compendial-grade intermediate with defined purity profile
Industrial yield review and regulatory impurity control
Next-Generation Contrast Agent R&D
5-amino functionalization scaffold
Conjugation chemistry and pharmacokinetic property studies
Process Optimization & Vendor Qualification
Documented industrial process benchmark
Process efficiency metrics and supply chain risk evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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